2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide
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Overview
Description
“2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would be based on this basic thiophene structure, with additional functional groups attached.Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds similar to 2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide are used in chemical synthesis as intermediates. For instance, carboxylic acid chlorides react with bis(4-methoxyphenyl)-dithiadiphosphetane disulfide to give thioacylating agents, demonstrating the role of similar compounds in synthesizing thioamides under mild conditions (Yousif & Salama, 1987). This indicates the potential use of the compound in creating novel organic molecules, highlighting its importance in organic synthesis and pharmaceutical chemistry research.
Antimicrobial and Antifungal Activities
Thiophene derivatives exhibit significant biological activities, including antimicrobial and antifungal properties. A study on thiophene-3-carboxamide derivatives demonstrated their antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). The structural features of this compound could be explored for similar applications, contributing to the search for new antimicrobial compounds.
Antinociceptive Properties
Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, closely related to the compound , has shown antinociceptive activity, indicating potential applications in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020). This opens avenues for research into the analgesic properties of this compound and its derivatives.
Material Science and Supramolecular Chemistry
In the broader scope of material science, thiophene derivatives are explored for their unique properties. For example, the self-assembly of aryl rings into π-stacks surrounded by a triple helical network of hydrogen bonds presents a novel mode of organization that could be applicable in designing new materials with specific optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999). Investigating the self-assembly and supramolecular packing of this compound could reveal new insights into material design.
Mechanism of Action
Target of Action
The compound “2-(4-((4-Methoxyphenyl)thio)butanamido)thiophene-3-carboxamide” belongs to the class of thiophene-based analogs . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
The mode of action of thiophene-based compounds is diverse, depending on the specific therapeutic properties they exhibit. They have been reported to show anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties
Biochemical Pathways
Thiophene-based compounds are known to affect various biochemical pathways based on their therapeutic properties For instance, anti-inflammatory compounds might inhibit the production of pro-inflammatory cytokines, while anti-cancer compounds might inhibit cell proliferation or induce apoptosis
Result of Action
The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its targets. For thiophene-based compounds, these effects can be diverse, ranging from reduced inflammation to inhibited cell proliferation, depending on the specific therapeutic properties of the compound
Future Directions
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-21-11-4-6-12(7-5-11)22-9-2-3-14(19)18-16-13(15(17)20)8-10-23-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTILWRLXCPDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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